2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid
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Overview
Description
2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid is a cyclopentanecarboxylic acid derivative characterized by the presence of three methyl groups and a keto group on the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3,5-trimethylcyclopentanone with carbon dioxide in the presence of a base to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also affect the compound’s hydrophobicity and binding affinity .
Comparison with Similar Compounds
2,3,5-Trimethylcyclopentanone: Shares the same cyclopentane ring structure but lacks the carboxylic acid group.
3-Oxo-1-cyclopentanecarboxylic acid: Similar structure but without the methyl groups.
Uniqueness: 2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid is unique due to the combination of its keto group, carboxylic acid group, and three methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
15235-82-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-4-5(2)8(10)6(3)7(4)9(11)12/h4-7H,1-3H3,(H,11,12) |
InChI Key |
AZNKKGKPXLDLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(C1C(=O)O)C)C |
Origin of Product |
United States |
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